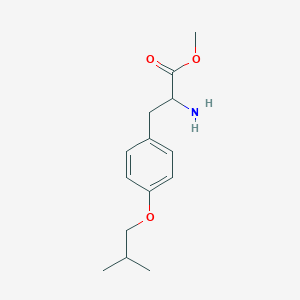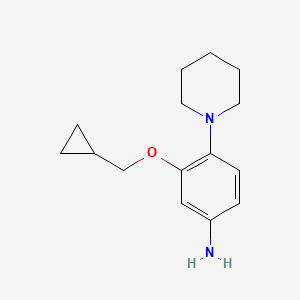
Tetrachlorostannane;triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique combination of tin and triphenylphosphine, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorostannane;triphenylphosphanium typically involves the reaction of tin tetrachloride (SnCl₄) with triphenylphosphine (PPh₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+PPh3→SnCl4(PPh3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlorostannane;triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Aplicaciones Científicas De Investigación
Tetrachlorostannane;triphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: It is employed in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tetrachlorostannane;triphenylphosphanium involves its interaction with cellular components. The compound can target mitochondria, leading to disruption of mitochondrial function and induction of apoptosis in cancer cells . The triphenylphosphine moiety facilitates its accumulation in mitochondria, enhancing its biological activity.
Comparación Con Compuestos Similares
- Tetrachlorostannane;triphenylphosphine oxide
- Tetrachlorostannane;triphenylphosphine sulfide
Comparison: Tetrachlorostannane;triphenylphosphanium is unique due to its specific combination of tin and triphenylphosphine, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced mitochondrial targeting and potential anticancer properties .
Propiedades
Número CAS |
17668-10-9 |
|---|---|
Fórmula molecular |
C18H16Cl4PSn+ |
Peso molecular |
523.8 g/mol |
Nombre IUPAC |
tetrachlorostannane;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.4ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h1-15H;4*1H;/q;;;;;+4/p-3 |
Clave InChI |
PJJSBZYLNGNKJA-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


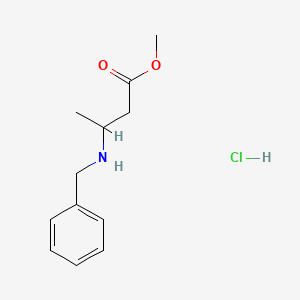
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
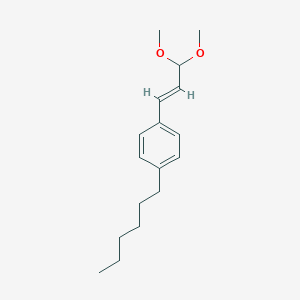

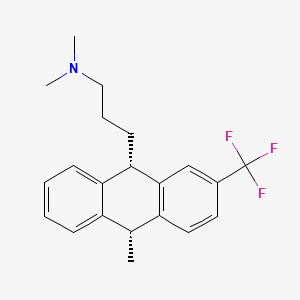
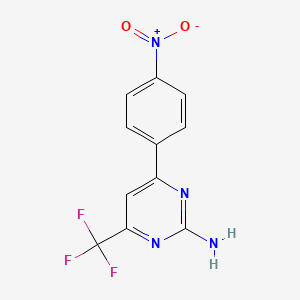
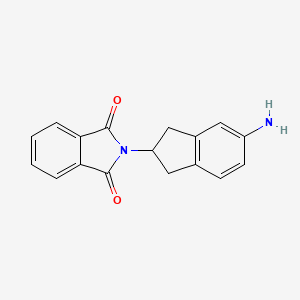
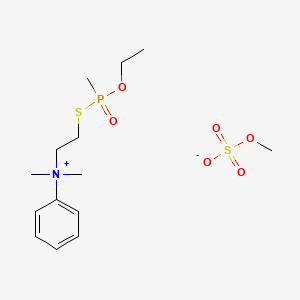
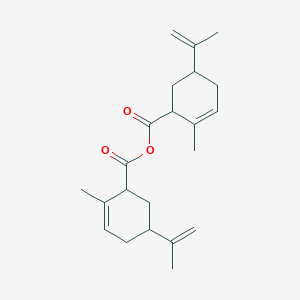
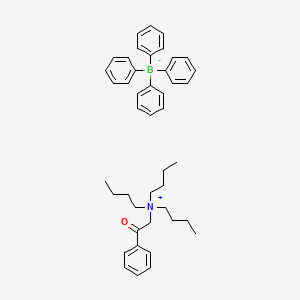
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
